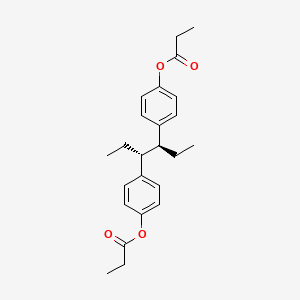![molecular formula C17H24N2O2 B14599381 1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole CAS No. 61023-52-7](/img/structure/B14599381.png)
1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to a hexyl chain, which is further connected to an imidazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole typically involves the following steps:
Formation of the 2,4-dimethoxyphenyl intermediate: This step involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding intermediate.
Alkylation: The intermediate is then subjected to alkylation with a hexyl halide under basic conditions to form the hexylated product.
Cyclization: The final step involves the cyclization of the hexylated product with an imidazole precursor under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (alkyl halides), and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted imidazole derivatives.
科学研究应用
1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-[1-(2,4-Dimethoxyphenyl)ethyl]-1H-imidazole
- 1-[1-(2,4-Dimethoxyphenyl)propyl]-1H-imidazole
- 1-[1-(2,4-Dimethoxyphenyl)butyl]-1H-imidazole
Uniqueness
1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole is unique due to its specific structural features, such as the length of the hexyl chain and the presence of the 2,4-dimethoxyphenyl group. These features impart distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
属性
CAS 编号 |
61023-52-7 |
|---|---|
分子式 |
C17H24N2O2 |
分子量 |
288.4 g/mol |
IUPAC 名称 |
1-[1-(2,4-dimethoxyphenyl)hexyl]imidazole |
InChI |
InChI=1S/C17H24N2O2/c1-4-5-6-7-16(19-11-10-18-13-19)15-9-8-14(20-2)12-17(15)21-3/h8-13,16H,4-7H2,1-3H3 |
InChI 键 |
OEEQNOQFTRZOCZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C1=C(C=C(C=C1)OC)OC)N2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


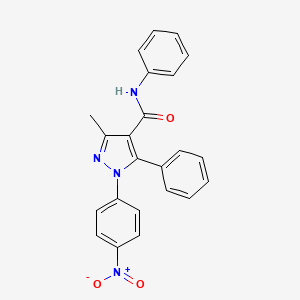

![Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14599324.png)
![1-Propanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14599331.png)
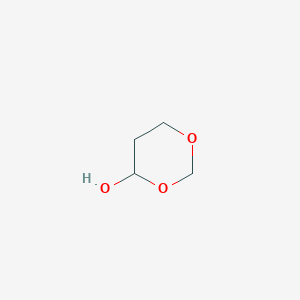
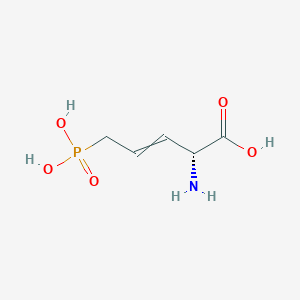

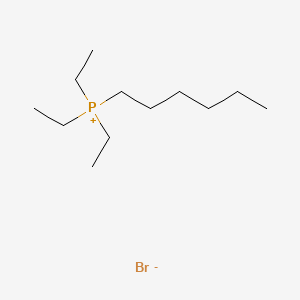

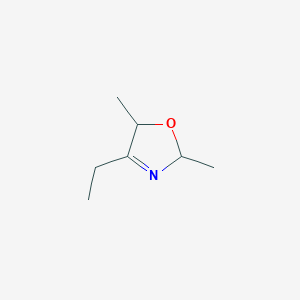
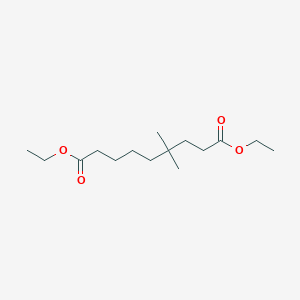
![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)

